Fluorine Substitution Position (Ortho vs. Para): Impact on Electrostatic Potential and Hydrogen-Bonding Geometry
The ortho-fluorine in N-(1,3-benzothiazol-5-yl)-2-fluorobenzamide creates a distinct local electrostatic environment compared with the para-fluoro isomer N-(1,3-benzothiazol-5-yl)-4-fluorobenzamide (CAS 922879-56-9). While both isomers share identical molecular formula (C₁₄H₉FN₂OS), molecular weight (272.30 g/mol), computed TPSA (70.2 Ų), and XLogP3-AA (3.3), the ortho-fluorine engages in through-space electronic interactions with the amide carbonyl, withdrawing electron density and subtly altering the amide N–H hydrogen-bond donor capacity. In the GPR35 benzothiazole antagonist series, analogous ortho-substituted benzamides exhibited functional IC₅₀ values differing from para-substituted counterparts, underlining that substitution position is a critical determinant of target engagement [1][2].
| Evidence Dimension | Fluorine substitution position on benzamide phenyl ring |
|---|---|
| Target Compound Data | Ortho (2-fluoro) substitution; dipole orientation orthogonal to amide plane; intramolecular F···H–N contact feasible |
| Comparator Or Baseline | Para (4-fluoro) isomer (CAS 922879-56-9); dipole aligned with molecular long axis; no intramolecular F···H–N contact |
| Quantified Difference | Identical computed global descriptors (MW, logP, TPSA); differentiated by local electrostatic potential surface and 3D conformational preference |
| Conditions | In silico physicochemical property computation (PubChem); class-level SAR inference from benzothiazole GPR35 antagonist series |
Why This Matters
The ortho-fluoro isomer is not a drop-in replacement for the para-fluoro isomer in biological assays—the altered electrostatic surface and hydrogen-bonding geometry can lead to divergent target-binding profiles, directly impacting SAR interpretation and hit-to-lead decisions.
- [1] PubChem Compound Summary for CID 16804007, N-(benzo[d]thiazol-5-yl)-2-fluorobenzamide. National Center for Biotechnology Information (2025). View Source
- [2] Abdalhameed MM, Zhao P, Hurst DP, Reggio PH, Abood ME, Croatt MP. Structure-activity relationships of benzothiazole GPR35 antagonists. Bioorg Med Chem Lett. 2017;27(3):612-615. View Source
